molecular formula C12H9F3N2O3 B2510456 6-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 926240-91-7

6-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B2510456
CAS No.: 926240-91-7
M. Wt: 286.21
InChI Key: BRDNBWXRDFRRCI-UHFFFAOYSA-N
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Description

6-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a pyridazine derivative featuring a tetrahydropyridazine core with a ketone group at position 6, a carboxylic acid at position 3, and a 3-(trifluoromethyl)phenyl substituent at position 1. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for targeting hydrophobic binding pockets .

Properties

IUPAC Name

6-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c13-12(14,15)7-2-1-3-8(6-7)17-10(18)5-4-9(16-17)11(19)20/h1-3,6H,4-5H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDNBWXRDFRRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

6-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a tetrahydropyridazine ring with a carboxylic acid functional group and a trifluoromethyl-substituted phenyl moiety. The presence of the trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a valuable candidate for drug development.

Structural Formula

C14H12F3N3O3\text{C}_{14}\text{H}_{12}\text{F}_3\text{N}_3\text{O}_3

Mechanisms of Biological Activity

Research indicates that the biological effects of 6-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against certain cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that 6-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid exhibits significant anticancer properties. For instance:

  • Cell Line Testing : In vitro tests on human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) revealed IC50 values in the low micromolar range, indicating effective cytotoxicity.
Cell LineIC50 (μM)Mechanism
MCF-74.2Apoptosis induction via caspase activation
U-9375.1Cell cycle arrest at G1 phase

These results suggest that the compound may induce apoptosis through the activation of caspase pathways and cell cycle regulation.

Mechanistic Insights

Flow cytometry analyses indicated that treatment with the compound leads to increased levels of pro-apoptotic factors such as p53 and caspase-3 cleavage in treated cells. This mechanism is crucial for understanding the therapeutic potential of the compound in cancer treatment.

Case Studies

  • Study on MCF-7 Cells : A study conducted by researchers demonstrated that 6-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid significantly reduced cell viability in MCF-7 cells compared to untreated controls. The study highlighted its potential as an anticancer agent due to its ability to induce apoptosis through mitochondrial pathways.
  • In Vivo Studies : Preliminary animal studies have suggested that the compound exhibits favorable pharmacokinetics and biodistribution profiles. These studies are essential for assessing the compound's therapeutic efficacy in vivo.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have shown that derivatives of tetrahydropyridazine can inhibit bacterial growth, suggesting that 6-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid may possess similar effects. For instance, a study demonstrated that modifications to the tetrahydropyridazine core can enhance antibacterial efficacy against resistant strains of bacteria.

Anticancer Properties : The compound's potential as an anticancer agent has been explored in vitro. Research has indicated that certain derivatives can induce apoptosis in cancer cell lines. For example, a study involving various tetrahydropyridazine derivatives reported cytotoxicity against breast cancer cells, with specific structural features correlating with increased activity.

Neuroprotective Effects : There is emerging evidence that tetrahydropyridazine derivatives may offer neuroprotective benefits. In animal models of neurodegenerative diseases, compounds similar to 6-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid have shown promise in reducing oxidative stress and inflammation.

Agricultural Science

Pesticidal Activity : The trifluoromethyl group is known for enhancing the biological activity of agrochemicals. Research has indicated that compounds containing this moiety can act as effective pesticides or herbicides. Preliminary studies on related compounds suggest that 6-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid may exhibit herbicidal properties against specific weed species.

Plant Growth Regulators : There is potential for this compound to be developed as a plant growth regulator. Investigations into similar structures have revealed their ability to modulate plant growth responses, leading to increased yields in certain crops.

Materials Science

Polymer Chemistry : The unique chemical structure of 6-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid makes it a candidate for use in polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties.

Nanotechnology : Research into the application of this compound in nanotechnology is ongoing. Its potential use in the synthesis of nanoparticles or as a functionalizing agent for nanomaterials could lead to advancements in drug delivery systems or biosensors.

Data Tables

Application Area Potential Uses Research Findings
Medicinal ChemistryAntimicrobial agentsInhibition of bacterial growth observed.
Anticancer agentsInduction of apoptosis in cancer cell lines.
Neuroprotective agentsReduction of oxidative stress in neurodegenerative models.
Agricultural SciencePesticidesEffective against specific weed species.
Plant growth regulatorsModulation of growth responses leading to increased yields.
Materials SciencePolymer additivesEnhanced thermal stability and mechanical properties.
Nanoparticle synthesisPotential use in drug delivery systems.

Case Studies

Several case studies have investigated the applications of tetrahydropyridazine derivatives:

  • Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated various tetrahydropyridazine derivatives for their antimicrobial properties. The results indicated that modifications at the phenyl ring significantly enhanced activity against Gram-positive bacteria .
  • Cytotoxicity Assessment : In Cancer Research, researchers explored the cytotoxic effects of tetrahydropyridazine derivatives on different cancer cell lines. The study highlighted that certain structural modifications led to increased apoptosis rates .
  • Herbicidal Activity Investigation : A field study reported in Pest Management Science examined the herbicidal effects of trifluoromethyl-substituted compounds on common agricultural weeds. Results showed promising efficacy with minimal phytotoxicity to crops .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table compares structural analogs based on substituent variations, molecular properties, and applications:

Compound Name Substituents (Position 1) Additional Modifications Molecular Formula Molecular Weight Solubility Key Features References
Target Compound 3-(Trifluoromethyl)phenyl None C₁₂H₉F₃N₂O₃ 286.21 (calculated) Not reported High lipophilicity due to CF₃ group; research chemical
6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid Phenyl None C₁₁H₁₀N₂O₃ 218.21 Not reported Simpler phenyl substituent; foundational structure
1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid 3-Methylphenyl None C₁₂H₁₂N₂O₃ 232.24 Slight solubility in chloroform, methanol, DMSO Enhanced solubility vs. CF₃ analog; research use
Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate Phenyl Ethyl ester, 4-CF₃ C₁₄H₁₁F₃N₂O₃ 312.25 Not reported Dual CF₃ groups; esterified carboxylic acid
1-(2,5-Dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid 2,5-Dimethylphenyl None C₁₃H₁₄N₂O₃ 246.26 Not reported Steric hindrance from methyl groups
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 3-(Trifluoromethyl)phenyl Ethyl ester, 4-CF₃ C₁₅H₁₀F₆N₂O₃ 380.24 Not reported High complexity; dual CF₃ groups

Preparation Methods

Reaction Mechanism and Optimization

The foundational method adapts the hydrazine sulfate-mediated cyclocondensation reported for analogous pyridazine derivatives. By substituting hydrazine sulfate with 3-(trifluoromethyl)phenylhydrazine, the reaction with 2-ketoglutaric acid in aqueous medium proceeds through a six-membered transition state to form the tetrahydropyridazine ring:

$$
\text{2-Ketoglutaric acid} + \text{3-(Trifluoromethyl)phenylhydrazine} \rightarrow \text{Target Compound} + \text{H}_2\text{O}
$$

Key parameters:

  • Molar ratio : 1.2:1 (hydrazine derivative:2-ketoglutaric acid) minimizes side reactions
  • Temperature : 80°C for 8 hours achieves 62% conversion
  • Solvent : Water enables safer processing compared to organic solvents

Limitations and Byproduct Formation

Competitive formation of 3-(trifluoromethyl)aniline (8-12%) occurs via retro-aza-Michael addition, necessitating chromatographic purification. Scale-up beyond 100g batches introduces viscosity challenges due to intermediate zwitterionic species.

Multi-Step Synthesis from Ethyl 3,3,3-Trifluoropyruvate

Sequential Functionalization Strategy

This approach constructs the pyridazine ring through controlled annulation and oxidation:

Step 1 : Knoevenagel condensation of ethyl 3,3,3-trifluoropyruvate with acetone yields ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate (87% yield).

Step 2 : Hydrazine cyclization in acetic acid generates 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one (72% yield).

Step 3 : Chromic acid oxidation followed by Fischer esterification produces ethyl 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (68% over two steps).

Step 4 : Phosphorous oxychloride-mediated chlorination affords ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate (91% yield).

Step 5 : Nucleophilic aromatic substitution with 3-(trifluoromethyl)aniline in 1,4-dioxane introduces the phenyl group (58% yield).

Critical Control Points

  • Oxidation selectivity : Potassium chromate concentration ≤0.5M prevents over-oxidation of the dihydropyridazine ring
  • Chlorination efficiency : Excess POCl₃ (3 equiv) ensures complete conversion of hydroxyl to chloride

Post-Synthetic Functionalization of Pyridazinone Intermediates

Late-Stage Suzuki-Miyaura Coupling

An alternative route functionalizes pre-formed pyridazinones through palladium-catalyzed cross-coupling:

$$
\text{Ethyl 6-bromo-5-(trifluoromethyl)pyridazine-3-carboxylate} + \text{3-(Trifluoromethyl)phenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Intermediary Ester}
$$

Reaction conditions:

  • Catalyst : 5 mol% Pd(PPh₃)₄
  • Base : K₂CO₃ (2 equiv)
  • Solvent : DME/H₂O (4:1) at 90°C for 12h (41% yield)

Hydrolysis and Purification

Saponification of the ethyl ester using LiOH in THF/water (4:1) followed by acidification yields the target carboxylic acid (89% purity by HPLC). Recrystallization from ethyl acetate/n-heptane improves purity to 99.2%.

Comparative Analysis of Synthetic Approaches

Table 1 : Performance metrics of primary synthesis routes

Parameter Direct Cyclocondensation Multi-Step Synthesis Suzuki Coupling
Total Yield (%) 58 32 27
Purity (HPLC, %) 95.4 99.1 98.7
Reaction Steps 1 5 3
Hazardous Reagents None POCl₃, CrO₃ Pd catalyst
Scalability (kg batch) 0.1 5.0 0.5

Key findings:

  • Direct cyclocondensation offers simplicity but struggles with regiochemical control
  • Multi-step synthesis provides superior purity at the expense of yield and safety
  • Transition metal-mediated coupling enables late-stage diversification but introduces heavy metal contaminants

Q & A

Basic: What synthetic strategies are recommended for preparing 6-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via cyclization reactions using hydrazine derivatives and trifluoromethyl-substituted aromatic precursors. Catalytic methods, such as isothiourea-mediated enantioselective catalysis, are effective for constructing the tetrahydropyridazine core . Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature control : Maintain 60–80°C to avoid side reactions.
  • Catalyst loading : 5–10 mol% catalyst for enantiomeric excess (if applicable).
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Basic: What spectroscopic and chromatographic techniques are essential for structural characterization?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and trifluoromethylphenyl substitution. The carboxylic acid proton appears as a broad singlet (~12–14 ppm) .
  • IR spectroscopy : Stretching bands for C=O (1650–1700 cm⁻¹) and COOH (2500–3300 cm⁻¹) validate functional groups.
  • Mass spectrometry (HRMS) : Exact mass analysis ensures molecular formula accuracy (e.g., [M+H]⁺ for C₁₃H₁₀F₃N₃O₃: 313.23) .
  • HPLC : Use C18 columns (UV detection at 254 nm) with acetonitrile/water (0.1% TFA) for purity assessment .

Advanced: How does the trifluoromethyl group influence biological activity and pharmacokinetics?

Methodological Answer:
The CF₃ group enhances:

  • Lipophilicity : Increases membrane permeability (logP optimization via computational modeling).
  • Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes.
  • Target affinity : Polar interactions with hydrophobic enzyme pockets (e.g., mTOR kinase) .
    Experimental validation: Compare IC₅₀ values of CF₃-containing analogs vs. non-fluorinated derivatives in enzyme assays .

Advanced: What in vitro models and assays are suitable for studying anti-proliferative mechanisms?

Methodological Answer:

  • Cell lines : Use androgen-sensitive (LNCaP) and -insensitive (PC3) prostate cancer models .
  • Proliferation assays : MTT or CellTiter-Glo® to quantify viability after 48–72 hr exposure.
  • Autophagy markers : Monitor LC3-II/LC3-I ratio via western blot or immunofluorescence .
  • mTOR/p70S6K pathway : Phospho-specific antibodies to assess inhibition (e.g., p-p70S6K Thr389) .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data?

Methodological Answer:
Discrepancies may arise from:

  • Assay conditions : Validate pH (7.4 vs. 6.5), ionic strength, and cofactor (e.g., Mg²⁺) concentrations.
  • Compound stability : Pre-test degradation via HPLC under assay conditions (e.g., 37°C, 24 hr) .
  • Enzyme isoforms : Screen against purified isoforms (e.g., COX-1 vs. COX-2) to confirm selectivity .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : –20°C in airtight containers under argon to prevent hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Core modifications : Replace the pyridazine ring with pyridine or pyrazole to assess ring tension effects .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., NO₂) at the phenyl ring to enhance electrophilicity.
  • Carboxylic acid bioisosteres : Replace COOH with tetrazole or sulfonamide to improve oral bioavailability .
    Validation: Test analogs in solubility (PBS) and permeability (Caco-2) assays .

Basic: What computational tools predict the compound’s binding modes with biological targets?

Methodological Answer:

  • Docking software : AutoDock Vina or Schrödinger Maestro to model interactions with mTOR or bacterial topoisomerases .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å).
  • Pharmacophore mapping : Identify critical H-bond donors/acceptors using MOE .

Advanced: How does the compound interact with microbial vs. mammalian enzymes?

Methodological Answer:

  • Microbial targets : Screen against bacterial topoisomerase IV (IC₅₀ < 1 µM via supercoiling assay) .
  • Mammalian off-targets : Test selectivity against human topoisomerase II (γ-H2AX foci assay) .
  • Mechanistic divergence : Compare time-dependent inhibition kinetics (e.g., kₐₐₜ/Kᵢ values) .

Advanced: What strategies mitigate solubility challenges in in vivo studies?

Methodological Answer:

  • Prodrug design : Synthesize methyl or ethyl esters to enhance lipophilicity, with in vivo esterase cleavage .
  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes for intravenous delivery .
  • pH adjustment : Prepare solutions in 10% NaHCO₃ (pH 8.5) for oral gavage .

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